molecular formula C11H12N4O B2571441 5-amino-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide CAS No. 1856032-96-6

5-amino-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2571441
CAS No.: 1856032-96-6
M. Wt: 216.244
InChI Key: LKLRUVXJLKPUBU-UHFFFAOYSA-N
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Description

5-amino-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of transition-metal catalysts or photoredox reactions to facilitate the formation of the pyrazole ring . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst like Nano-ZnO can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as one-pot multicomponent processes, which are efficient and cost-effective. These methods often utilize eco-friendly catalysts like Amberlyst-70, which is thermally stable and non-toxic .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

5-amino-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, but common targets include kinases and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

5-amino-1-methyl-N-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-15-10(12)7-9(14-15)11(16)13-8-5-3-2-4-6-8/h2-7H,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLRUVXJLKPUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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